Product packaging for Chenodeoxycholoyl-CoA(Cat. No.:)

Chenodeoxycholoyl-CoA

Cat. No.: B1244130
M. Wt: 1142.1 g/mol
InChI Key: IIWDDMINEZBCTG-RUAADODMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chenodeoxycholoyl-CoA is the activated coenzyme A thioester derivative of chenodeoxycholic acid (CDCA), a primary bile acid. This compound serves as a crucial intermediate in the biosynthesis of conjugated bile acids in the liver. The enzymatic conjugation of bile acids with glycine or taurine, catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT), is a critical step prior to their secretion into bile. Research indicates that the enzyme responsible for forming this CoA ester, bile acid-CoA ligase, demonstrates high activity with chenodeoxycholic acid. This compound is an essential tool for in vitro studies aimed at elucidating the enzymes and kinetics of the bile acid conjugation pathway. Investigations into bile acid metabolism are vital for understanding a range of metabolic and liver disorders. Furthermore, studying the parent compound, CDCA, has revealed its role as an agonist of the farnesoid X receptor (FXR), a key nuclear receptor that regulates bile acid, cholesterol, and lipid metabolism. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H74N7O19P3S B1244130 Chenodeoxycholoyl-CoA

Properties

Molecular Formula

C45H74N7O19P3S

Molecular Weight

1142.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanethioate

InChI

InChI=1S/C45H74N7O19P3S/c1-24(27-7-8-28-34-29(11-14-45(27,28)5)44(4)13-10-26(53)18-25(44)19-30(34)54)6-9-33(56)75-17-16-47-32(55)12-15-48-41(59)38(58)43(2,3)21-68-74(65,66)71-73(63,64)67-20-31-37(70-72(60,61)62)36(57)42(69-31)52-23-51-35-39(46)49-22-50-40(35)52/h22-31,34,36-38,42,53-54,57-58H,6-21H2,1-5H3,(H,47,55)(H,48,59)(H,63,64)(H,65,66)(H2,46,49,50)(H2,60,61,62)/t24-,25+,26-,27-,28+,29+,30-,31-,34+,36-,37-,38+,42-,44+,45-/m1/s1

InChI Key

IIWDDMINEZBCTG-RUAADODMSA-N

SMILES

CC(CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(CCC6C5C(CC7C6(CCC(C7)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H]4CC[C@@H]5[C@@]4(CC[C@H]6[C@H]5[C@@H](C[C@H]7[C@@]6(CC[C@H](C7)O)C)O)C

Canonical SMILES

CC(CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(CCC6C5C(CC7C6(CCC(C7)O)C)O)C

Origin of Product

United States

Foundational Context Within Steroid and Bile Acid Metabolism Pathways

The journey of cholesterol catabolism into bile acids is a cornerstone of lipid homeostasis, and Chenodeoxycholoyl-CoA is a key molecule in this process. The synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol occurs primarily in the liver. frontiersin.org this compound is formed from chenodeoxycholic acid through the action of bile acid-CoA synthetase, a reaction that requires ATP and coenzyme A. rhea-db.orghmdb.ca This activation step, forming a high-energy thioester bond, is crucial for the subsequent conjugation of chenodeoxycholic acid with the amino acids glycine (B1666218) or taurine (B1682933). hmdb.careactome.org

This conjugation, catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT), results in the formation of glycochenodeoxycholate and taurochenodeoxycholate, respectively. reactome.orgreactome.org These conjugated bile acids are more water-soluble and act as effective detergents in the small intestine, facilitating the digestion and absorption of dietary fats and fat-soluble vitamins. hmdb.cahmdb.ca The formation of this compound is therefore a rate-limiting step for this essential amidation process. hmdb.ca

The subcellular location of these reactions is also of great importance. The formation of bile acid-CoA thioesters like this compound occurs in both the microsomes and peroxisomes of liver cells. hmdb.canih.govnih.gov Specifically, the highest amidation activities for this compound are found within the peroxisomal fraction. nih.govebi.ac.uk

Furthermore, the levels of this compound are tightly regulated. The enzyme acyl-CoA thioesterase can hydrolyze this compound back to chenodeoxycholic acid and CoASH. nih.gov This hydrolytic activity, present in multiple subcellular compartments, may play a regulatory role in modulating the intracellular concentrations of bile acid-CoA thioesters, free bile acids, and their conjugated forms. nih.govvulcanchem.com

Significance As a Critical Coenzyme a Thioester Intermediate in Cholestanol Metabolism

Role of Bile Acid-CoA Synthetases (BACS/SLC27A5/VLCS-H2)

The activation of free chenodeoxycholic acid is primarily carried out by the enzyme bile acid-CoA synthetase (BACS), also known as solute carrier family 27 member 5 (SLC27A5) or very long-chain acyl-CoA synthetase homolog 2 (VLCS-H2). mapmygenome.inuniprot.org This enzyme, located on the endoplasmic reticulum, catalyzes the formation of a thioester bond between chenodeoxycholic acid and coenzyme A. mapmygenome.inresearchgate.net BACS can act on both primary bile acids, like chenodeoxycholic acid and cholic acid, and secondary bile acids. mapmygenome.inuniprot.orguniprot.org While BACS is crucial for the reconjugation and recycling of bile acids, it is not directly involved in the de novo synthesis pathway. mapmygenome.inuniprot.org Another enzyme, very long-chain acyl-CoA synthetase (VLCS), can also activate C27 bile acid intermediates. nih.govcore.ac.uk

Enzymatic Cleavage by Thiolases in Peroxisomes

Mechanism of ATP-Dependent Thioesterification

The conversion of free chenodeoxycholic acid to this compound is an energy-dependent process that requires adenosine (B11128) triphosphate (ATP). uniprot.orgfrontiersin.orgrhea-db.org The reaction proceeds via an ATP-dependent thioesterification mechanism. core.ac.ukuniprot.org Bile acid-CoA ligase utilizes ATP to activate the carboxyl group of chenodeoxycholic acid, leading to the formation of a bile acid-CoA thioester, along with the byproducts adenosine monophosphate (AMP) and pyrophosphate. frontiersin.org This activation step is considered rate-limiting in the subsequent conjugation of the bile acid with amino acids like glycine or taurine. ebi.ac.uk

Role of Bile Acid-CoA Synthetases (BACS/SLC27A5/VLCS-H2)

Thiolysis Reactions Contributing to this compound Formation

The formation of this compound is a critical step in the primary bile acid synthesis pathway, marking the completion of side-chain shortening. This process occurs within the peroxisomes and is the final reaction of the peroxisomal β-oxidation cycle acting on C27 bile acid intermediates. nih.govnih.gov The immediate precursor to this compound is 3α,7α-dihydroxy-5β-cholestanoyl-CoA (DHCA-CoA), which undergoes several enzymatic modifications to become a suitable substrate for the terminal cleavage reaction. core.ac.ukfrontiersin.org

The direct substrate for the thiolysis is 3α,7α-dihydroxy-24-keto-5β-cholestanoyl-CoA. core.ac.ukjustia.com This molecule is generated after DHCA-CoA undergoes sequential dehydrogenation by branched-chain acyl-CoA oxidase (ACOX2) and then hydration and dehydrogenation by D-bifunctional protein (DBP). nih.govcore.ac.uk

The pivotal thiolytic cleavage is catalyzed by the peroxisomal enzyme Sterol Carrier Protein X (SCPx), which possesses 3-ketoacyl-CoA thiolase activity. nih.govnih.govnih.gov In this reaction, SCPx utilizes a molecule of Coenzyme A (CoASH) to cleave the 3-ketoacyl-CoA intermediate. nih.govexplorationpub.com This cleavage results in the release of a two-carbon unit shorter C24 bile acid, this compound, and a three-carbon propionyl-CoA molecule. nih.govcore.ac.uk The reaction effectively shortens the steroid side chain from 27 to 24 carbons. nih.gov

Research using knockout mice has underscored the critical role of the SCPx thiolase in the β-oxidation of the steroid side chain for converting cholesterol into bile acids. nih.gov The absence of functional SCPx leads to the inhibition of this specific thiolytic cleavage step. nih.gov This confirms that SCPx is the key enzyme responsible for the final thiolytic reaction in the synthesis of this compound. nih.govnih.gov

Interactive Table 1: Key Enzymes in the Peroxisomal Formation of this compound

Enzyme Abbreviation Function in the Pathway
Branched-chain acyl-CoA oxidase ACOX2 Catalyzes the initial dehydrogenation of dihydroxycholestanoyl-CoA (DHCA-CoA).
D-bifunctional protein DBP Performs the subsequent hydration and dehydrogenation to form the 3-ketoacyl-CoA substrate for thiolysis. nih.govcore.ac.uk
Sterol Carrier Protein X SCPx Executes the final thiolytic cleavage to produce this compound and propionyl-CoA. nih.govnih.gov

Interactive Table 2: Components of the Thiolysis Reaction

Component Role
3α,7α-dihydroxy-24-keto-5β-cholestanoyl-CoA Substrate
Coenzyme A CoASH (Reactant)
This compound Product (C24 bile acyl-CoA)
Propionyl-CoA Product (C3 acyl-CoA)
Sterol Carrier Protein X (SCPx) Enzyme

Metabolic Transformations and Fates of Chenodeoxycholoyl Coa

Conjugation Pathways of Chenodeoxycholoyl-CoA

The primary fate of this compound in the liver is conjugation, a process that enhances its solubility and facilitates its secretion into bile.

The conjugation of this compound with the amino acids glycine (B1666218) or taurine (B1682933) is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT), also known as BACAT. uniprot.orgreactome.orgreactome.org This amidation reaction is a critical step in the synthesis of bile salts from cholesterol. reactome.orgnih.gov The process occurs in both the peroxisomes, for newly synthesized bile acids, and the cytosol, for bile acids recycled from the intestine. reactome.orgtudublin.ie

The reaction involves the formation of an amide bond between the carboxyl group of chenodeoxycholic acid (activated as a CoA thioester) and the amino group of either glycine or taurine. nih.gov This results in the formation of glycochenodeoxycholate or taurochenodeoxycholate, respectively, with the release of Coenzyme A (CoASH). uniprot.orgreactome.org This conjugation significantly lowers the pKa of the bile acid, which helps to keep it soluble in the varying pH environments of the gastrointestinal tract, thereby aiding in the absorption of fats and fat-soluble vitamins. nih.gov In humans, over 95% of bile acids are conjugated to either glycine or taurine. uniprot.org

The general reactions are as follows:

this compound + Glycine → Glycochenodeoxycholate + CoA uniprot.orguniprot.org

this compound + Taurine → Taurochenodeoxycholate + CoA uniprot.orguniprot.org

Defects in the BAAT enzyme can lead to familial hypercholanemia, a condition characterized by elevated levels of unconjugated bile acids in the serum and reduced secretion of conjugated bile acids into the bile. uniprot.org This can result in fat malabsorption and deficiencies in fat-soluble vitamins. uniprot.org

The BAAT enzyme exhibits specificity for its amino acid substrates. While it can conjugate both glycine and taurine, the relative amounts of glycochenodeoxycholate and taurochenodeoxycholate produced are largely determined by the intracellular concentrations of glycine and taurine. reactome.org

Studies on human BAAT have determined the Michaelis constant (Km) for both amino acids, providing insight into the enzyme's affinity. The Km for taurine is approximately 1.1 mM, while the Km for glycine is about 5.8 mM. biorxiv.org This suggests a higher affinity of the human enzyme for taurine over glycine. In contrast, studies on the rat BAAT enzyme have shown it to be more efficient at taurine conjugation than glycine conjugation when using cholyl-CoA as the substrate. uniprot.org

Kinetic Parameters of Human BAAT for Amino Acid Substrates
SubstrateMichaelis Constant (Km)
Taurine1.1 mM
Glycine5.8 mM

Amidation with Glycine and Taurine via Bile Acid-CoA:Amino Acid N-Acyltransferase (BACAT/BAAT)

Hydrolysis and De-conjugation Mechanisms of this compound

In addition to conjugation, this compound can undergo hydrolysis, a process that cleaves the thioester bond and releases the free bile acid.

A key enzyme involved in the hydrolysis of this compound is Acyl-CoA thioesterase 8 (ACOT8), also known as PTE-2. nih.govabcam.com ACOT8 is part of a group of enzymes that catalyze the hydrolysis of acyl-CoAs to their corresponding free fatty acid and Coenzyme A (CoASH). abcam.comprospecbio.com This activity can regulate the intracellular levels of acyl-CoAs, free fatty acids, and CoASH. prospecbio.comuniprot.org

ACOT8 is considered a major thioesterase in peroxisomes and demonstrates broad substrate specificity. nih.govabcam.com It can act on a variety of acyl-CoAs, including those with short, medium, and long chains. nih.gov Notably, some of the highest activities of recombinant PTE-2 have been observed with the CoA esters of primary bile acids, including choloyl-CoA and this compound. nih.gov This enzyme competes with BAAT for the this compound substrate. abcam.comprospecbio.comhmdb.ca

The hydrolysis of this compound by ACOT8 results in the generation of free chenodeoxycholic acid and Coenzyme A (CoASH). nih.govuniprot.org This reaction is significant for several reasons. The release of CoASH can prevent its sequestration, which is important as some carboxylic acids are oxidized slowly. nih.gov

The hydrolytic activity that cleaves bile acid-CoA esters has been found in multiple subcellular compartments, including the microsomal and peroxisomal fractions where the bile acid-CoA esters are formed, and in the cytosol where BAAT is active. nih.gov

Kinetic Parameters for the Hydrolysis of Bile Acid-CoA Esters in Human Liver Homogenate
SubstrateApparent Michaelis Constant (Km)Maximum Velocity (Vmax)
Choloyl-CoA7.7 x 10-5 mol/L3.6 nmol x mg-1 x min-1
This compound7.1 x 10-5 mol/L4.8 nmol x mg-1 x min-1

Enzymology and Molecular Mechanisms of Enzymes Interacting with Chenodeoxycholoyl Coa

Characterization of Bile Acid-CoA Synthetases (e.g., SLC27A5)

The initial step in the conjugation of bile acids is their activation to CoA thioesters, a reaction catalyzed by bile acid-CoA synthetases (BACS). A key enzyme in this process is Solute Carrier Family 27 Member 5 (SLC27A5), also known as FATP5. genecards.orgguidetopharmacology.org This enzyme is predominantly expressed in the liver and is associated with the endoplasmic reticulum. genecards.orguniprot.org SLC27A5 plays a crucial role in bile acid metabolism by catalyzing the ATP-dependent formation of bile acid CoA thioesters, which is a prerequisite for their subsequent conjugation with amino acids like glycine (B1666218) or taurine (B1682933). genecards.orguniprot.org

Substrate Specificity and Kinetic Parameters (Km, Vmax)

SLC27A5 exhibits broad substrate specificity, activating both primary bile acids, such as cholic acid and chenodeoxycholic acid, and secondary bile acids, like deoxycholic acid and lithocholic acid. genecards.orguniprot.org This enzyme is also capable of activating very long-chain fatty acids. genecards.org The activation of the C27 precursor of cholic acid, 3-alpha,7-alpha,12-alpha-trihydroxy-5-beta-cholestanate (THCA), has also been demonstrated in vitro. genecards.orguniprot.org

Kinetic studies have provided valuable data on the enzyme's efficiency. For instance, with cholate (B1235396) as the substrate, the Michaelis constant (Km) has been determined to be 2.8 µM, and the maximum velocity (Vmax) is 3.8 nmol/min/mg of enzyme. genecards.orguniprot.org While specific kinetic data for chenodeoxycholoyl-CoA is not as readily available, the enzyme's recognized function in activating chenodeoxycholic acid underscores its importance in the metabolic pathway of this bile acid. genecards.orguniprot.orguniprot.org

SubstrateKm (µM)Vmax (nmol/min/mg)
Cholate2.83.8

Functional Domain Analysis and Structural Insights

SLC27A5 belongs to the ATP-dependent AMP-binding enzyme family and possesses several conserved structural domains. guidetopharmacology.orgsinobiological.comnih.gov These include an integral membrane-associated domain, a peripheral membrane-associated domain, a highly conserved FATP signature sequence, and an intracellular AMP-binding motif. guidetopharmacology.orgnih.gov The presence of these domains is characteristic of the SLC27 family of transporters and is crucial for their function in both fatty acid transport and enzymatic activation. guidetopharmacology.orgnih.gov While a detailed crystal structure of SLC27A5 is not yet available, its structural similarities to other members of the FATP family suggest a dimeric organization. guidetopharmacology.orgnih.gov

Peroxisomal and Mitochondrial Thiolases in Bile Acid Pathway

Following their activation to CoA esters, bile acid intermediates undergo side-chain shortening via peroxisomal β-oxidation. nih.gov Thiolases are a critical class of enzymes in this process, responsible for the final step of cleaving a two-carbon unit from a 3-ketoacyl-CoA intermediate. nih.gov

Catalytic Roles in 3-Ketoacyl-CoA Cleavage

In the biosynthesis of bile acids, a specific 3-ketoacyl-CoA intermediate, 24-keto-THC-CoA, is cleaved by a peroxisomal thiolase to yield choloyl-CoA and propionyl-CoA. proteopedia.org This thiolytic cleavage is a fundamental reaction in the β-oxidation cycle. nih.gov Both peroxisomal and mitochondrial thiolases exist, with distinct roles in fatty acid metabolism. nih.gov While mitochondrial thiolases are primarily involved in the degradation of medium to long-chain fatty acids, peroxisomal thiolases handle very long-chain fatty acids and bile acid intermediates. nih.gov

Substrate Preferences and Isoform Diversity

The thiolase superfamily is diverse, with multiple isoforms exhibiting different substrate specificities and subcellular localizations. researchgate.netoulu.fi In humans, at least six thiolase isozymes have been identified. oulu.fi Within the peroxisome, two key thiolases are involved in bile acid synthesis: 3-ketoacyl-CoA thiolase 1 (ACAA1) and sterol carrier protein X (SCPx), also known as thiolase 2. frontiersin.org While both ACAA1 and SCPx can oxidize very long-chain fatty acids, the 3-ketoacyl-CoA esters of bile acid precursors like DHCA and THCA are exclusively cleaved by SCPx. frontiersin.org This highlights the specific and non-redundant role of SCPx in the final stages of bile acid synthesis. The existence of multiple thiolase isoforms with overlapping yet distinct substrate preferences ensures the efficient processing of a wide range of fatty acids and their derivatives. researchgate.netfrontiersin.org

Bile Acid-CoA:Amino Acid N-Acyltransferase (BACAT/BAAT)

The final step in the formation of conjugated bile acids is the amidation of the bile acid-CoA thioester with an amino acid, a reaction catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT), also referred to as BACAT. wikipedia.orggenecards.org This liver-specific enzyme is localized in both the peroxisomes and the cytosol. wikipedia.orgnih.gov

BAAT facilitates the transfer of the C24 bile acid moiety, such as chenodeoxycholoyl, from its CoA thioester to either glycine or taurine. genecards.orgjensenlab.org This conjugation step is crucial as it increases the water solubility and detergent properties of bile acids, which is essential for their role in lipid digestion and absorption in the gastrointestinal tract. jensenlab.orguniprot.org The enzyme displays a preference for taurine conjugation over glycine conjugation of cholyl-CoA. uniprot.org Beyond its role in bile acid conjugation, BAAT has also been shown to be involved in the synthesis of N-acyl taurines from polyunsaturated fatty acids, expanding its known substrate repertoire. nih.gov

Biochemical Properties and Catalytic Mechanism

The conjugation of bile acids, such as chenodeoxycholic acid, is a critical two-step process for their excretion. This process involves the sequential action of bile acid-CoA ligase (BACS), also known as bile acyl-CoA synthetase (BACS), and bile acid-CoA:amino acid N-acyltransferase (BAAT). researchgate.nethmdb.cawjgnet.comuab.edu

Bile Acid-CoA Ligase (BACS) is the enzyme responsible for the initial activation of bile acids. It catalyzes the ATP-dependent formation of a thioester bond between the bile acid and coenzyme A (CoA), producing the corresponding bile acid-CoA ester, such as this compound. uniprot.orgnih.gov This activation step is essential for the subsequent conjugation with amino acids. BACS is primarily located in the endoplasmic reticulum membrane and shows activity towards various C24 bile acids. hmdb.cavulcanchem.com

Bile acid-CoA:amino acid N-acyltransferase (BAAT) is the terminal enzyme in this pathway. It catalyzes the transfer of the bile acid moiety from the CoA thioester to an amino acid, typically glycine or taurine, forming an N-acyl amidate. researchgate.netuniprot.orguniprot.org This conjugation significantly increases the water solubility of bile acids, which is crucial for their role in lipid digestion and absorption. uniprot.orguniprot.org The catalytic mechanism of human BAAT (hBAT) involves a catalytic triad (B1167595) composed of Cysteine-235, Aspartate-328, and Histidine-362. researchgate.netnih.gov The reaction proceeds through a five-step mechanism:

Nucleophilic attack by Cys-235 on the carbonyl carbon of the bile acid-CoA substrate, forming a tetrahedral intermediate.

Decomposition of this intermediate, leading to the formation of an acyl-enzyme intermediate and the release of CoA.

The amino acid (glycine or taurine) then attacks the carbonyl carbon of the acyl-enzyme intermediate.

Formation of a second tetrahedral intermediate.

Finally, the bile acid-amino acid conjugate is generated, and the active enzyme is recovered. researchgate.net

Interestingly, BAAT exhibits dual functionality, also acting as an acyl-CoA thioesterase, hydrolyzing long-chain fatty acyl-CoAs. uniprot.orgnih.gov This suggests a broader role for BAAT in lipid metabolism beyond bile acid conjugation.

Table 1: Key Enzymes in this compound Metabolism

Enzyme Function Subcellular Location Catalytic Residues (for hBAT)
Bile Acid-CoA Ligase (BACS) Activates bile acids by forming CoA thioesters. Endoplasmic Reticulum Not Applicable
Bile acid-CoA:amino acid N-acyltransferase (BAAT) Conjugates bile acid-CoAs with glycine or taurine. Cytosol, Peroxisomes Cys-235, Asp-328, His-362

Compartmentalized Enzyme Activities

The enzymes involved in the metabolism of this compound exhibit distinct subcellular localizations, highlighting the compartmentalization of bile acid synthesis and conjugation.

Bile Acid-CoA Ligase (BACS) activity is primarily found in the microsomal fraction, which corresponds to the endoplasmic reticulum. nih.govvulcanchem.com This localization is consistent with its role in activating bile acids synthesized in or transported to the ER.

Bile acid-CoA:amino acid N-acyltransferase (BAAT) shows a more complex distribution, with activity detected in both the cytosol and peroxisomes. nih.govnih.govnih.gov In human liver, there is an enrichment of N-acyltransferase activity in both the cytosolic and peroxisomal fractions. nih.gov The highest amidation activities for both choloyl-CoA and this compound have been observed in the peroxisomal fraction. nih.gov This dual localization suggests that bile acid conjugation can occur in different cellular compartments, potentially allowing for the regulation of distinct pools of bile acids. The peroxisomal localization of BAAT is significant as the final steps of primary bile acid synthesis, including the β-oxidative cleavage of the cholesterol side chain to form chenodeoxycholic acid, also occur in peroxisomes. amc.nl

The formation of this compound can occur in both the endoplasmic reticulum and peroxisomes. vulcanchem.comnih.gov The subsequent conjugation by BAAT in either the cytosol or peroxisomes underscores the intricate intracellular trafficking and metabolic channeling of bile acid intermediates. The rate-limiting step for cytosolic amidation is considered to be the microsomal bile acid-CoA synthetase activity, while the peroxisomal de novo synthesis of bile acids is rate-limiting for peroxisomal amidation. nih.gov

Acyl-CoA Thioesterases (ACOT) Affecting this compound Levels

Acyl-CoA thioesterases (ACOTs) are a group of enzymes that hydrolyze acyl-CoAs to their corresponding free fatty acid and coenzyme A (CoASH). nih.govebi.ac.uknih.gov These enzymes play a crucial role in regulating the intracellular concentrations of acyl-CoAs, free fatty acids, and CoASH. nih.govebi.ac.uk

Enzymatic Characteristics and Regulation by CoASH

ACOTs are classified into two main types, Type I and Type II, based on their structural characteristics. nih.govnih.gov They are found in various cellular compartments, including the cytosol, mitochondria, and peroxisomes. nih.govnih.govnih.gov

Several ACOT isoforms have been identified, each with distinct substrate specificities and tissue distribution. For instance, ACOT1 is a cytosolic enzyme with a preference for long-chain acyl-CoAs, while ACOT2 is a mitochondrial enzyme with similar substrate selectivity. nih.gov ACOT8, a peroxisomal enzyme, exhibits broad substrate specificity, hydrolyzing short- to long-chain acyl-CoAs. mdpi.comhmdb.ca

A key regulatory feature of some ACOTs is their sensitivity to inhibition by free CoASH. For example, rat ACOT12 is inhibited by CoASH, with an IC50 of approximately 10 μM. tudublin.ie This suggests a feedback mechanism where high levels of free CoASH can downregulate ACOT activity, thereby influencing the acyl-CoA pool. However, not all ACOTs are regulated in this manner. ACOT2, a mitochondrial matrix ACOT, is notably refractory to inhibition by CoASH. biorxiv.orgelifesciences.org Similarly, the ACOT8 homolog in Arabidopsis thaliana, ACH2, is insensitive to feedback inhibition by CoASH. mdpi.com This differential regulation by CoASH among ACOT isoforms suggests specialized roles in different metabolic contexts.

In the context of bile acid metabolism, a bile acid-CoA cleaving activity has been demonstrated in human liver, which can hydrolyze this compound. nih.gov The apparent Km for this compound cleavage in the postnuclear fraction of human liver homogenate was found to be 7.1 x 10⁻⁵ mol/L, with a Vmax of 4.8 nmol x mg⁻¹ x min⁻¹. nih.gov This thioesterase activity is present in microsomes, peroxisomes, and the cytosol. nih.gov

Role in Intracellular Acyl-CoA Pool Dynamics

ACOTs are significant regulators of intracellular acyl-CoA pools. By catalyzing the hydrolysis of acyl-CoAs, they can "deactivate" these molecules, preventing them from entering metabolic pathways such as β-oxidation or complex lipid synthesis. nih.gov This function is crucial for maintaining cellular homeostasis and preventing the accumulation of potentially toxic levels of acyl-CoAs.

The hydrolysis of acyl-CoAs by ACOTs releases free CoASH, which is essential for various metabolic reactions, including the thiolase step of β-oxidation. nih.govtudublin.ie Therefore, ACOTs can influence the rate of fatty acid oxidation by modulating the availability of CoASH.

In peroxisomes, ACOTs are thought to play a role in regulating the flux of fatty acids through the β-oxidation pathway. mdpi.com The presence of multiple ACOT isoforms in peroxisomes with varying substrate specificities suggests a complex system for managing the intraperoxisomal acyl-CoA pool. tudublin.ietudublin.ie For instance, ACOT8's broad substrate specificity and sensitivity to CoASH inhibition suggest it may act as a sensor of CoASH levels to optimize fatty acid oxidation. mdpi.com

The presence of bile acid-CoA thioesterase activity in the same compartments where bile acid-CoA synthesis and conjugation occur (microsomes, peroxisomes, and cytosol) suggests a dynamic interplay that regulates the levels of this compound. nih.govnih.gov This hydrolytic activity can compete with BAAT for the this compound substrate. hmdb.ca This competition may serve as a regulatory mechanism to control the balance between the formation of conjugated bile acids and the release of free chenodeoxycholic acid. nih.gov The free chenodeoxycholic acid can then act as a signaling molecule, for example, by activating the farnesoid X receptor (FXR), which in turn regulates bile acid synthesis. vulcanchem.comnih.gov

Table 2: Subcellular Distribution and Function of Key Proteins

Protein Subcellular Location Primary Function
Bile Acid-CoA Ligase (BACS) Endoplasmic Reticulum Activation of bile acids
Bile acid-CoA:amino acid N-acyltransferase (BAAT) Cytosol, Peroxisomes Conjugation of bile acid-CoAs
Acyl-CoA Thioesterases (ACOTs) Cytosol, Mitochondria, Peroxisomes Hydrolysis of acyl-CoAs, regulation of acyl-CoA pools

Cellular and Subcellular Compartmentalization of Chenodeoxycholoyl Coa Metabolism

Peroxisomal Localization of Key Biosynthetic and Conjugation Steps

Peroxisomes are central organelles in the final stages of primary bile acid synthesis, where the C27-bile acid intermediate, 3α,7α-dihydroxy-5β-cholestanoic acid (DHCA), is converted to chenodeoxycholoyl-CoA and subsequently conjugated. core.ac.uknih.govnih.gov This organelle houses a specialized β-oxidation pathway distinct from the mitochondrial system. tandfonline.com

The conversion of the C27-bile acid intermediate, dihydroxycholestanoyl-CoA (DHC-CoA), to this compound involves a series of enzymatic reactions within the peroxisome. core.ac.ukfrontiersin.org The process begins with the transport of DHC-CoA into the peroxisomal matrix. oup.comresearchgate.net Once inside, the side chain is shortened by one round of β-oxidation. nih.govfrontiersin.org

Key peroxisomal enzymes in this pathway include:

α-methylacyl-CoA racemase (AMACR) : This enzyme is responsible for the stereochemical conversion of (25R)-DHC-CoA, the isomer produced by mitochondrial CYP27A1, to the (25S)-isomer, which is the required substrate for the subsequent peroxisomal oxidase. core.ac.uknih.gov

Branched-chain acyl-CoA oxidase (ACOX2) : ACOX2 catalyzes the first, rate-limiting step of the peroxisomal β-oxidation of the C27-bile acyl-CoA. core.ac.uknih.gov

D-bifunctional protein (DBP) : This protein possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of the β-oxidation spiral. core.ac.ukresearchgate.net

Sterol carrier protein X (SCPx) : Also known as peroxisomal thiolase-2, SCPx catalyzes the final thiolytic cleavage step, which shortens the side chain and releases propionyl-CoA, yielding the C24 bile acid derivative, this compound. core.ac.ukfrontiersin.org

Following its synthesis, this compound undergoes conjugation, a crucial final step that also occurs within the peroxisome. nih.govnih.gov This reaction is catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT) . frontiersin.orgwjgnet.com BAAT attaches an amino acid, either glycine (B1666218) or taurine (B1682933), to this compound, forming chenodeoxycholoylglycine or chenodeoxycholoyltaurine, respectively, and releasing free Coenzyme A. core.ac.ukwjgnet.com While early studies suggested a dual localization of BAAT in both the cytosol and peroxisomes, more recent evidence from immunofluorescence microscopy and digitonin (B1670571) permeabilization assays in human and rat hepatocytes indicates that BAAT is an exclusively peroxisomal enzyme, with undetectable amounts in the cytosol. tudublin.ienih.govnih.gov This finding implies that both de novo synthesized and recycled bile acids must be transported to the peroxisome for conjugation. nih.gov

Table 1: Key Peroxisomal Enzymes in this compound Metabolism

EnzymeAbbreviationFunctionReference
α-methylacyl-CoA racemaseAMACREpimerization of (25R)-DHC-CoA to (25S)-DHC-CoA core.ac.uknih.gov
Branched-chain acyl-CoA oxidaseACOX2Oxidation of the C27-bile acyl-CoA core.ac.uknih.gov
D-bifunctional proteinDBPHydration and dehydrogenation steps of β-oxidation core.ac.ukresearchgate.net
Sterol carrier protein XSCPxThiolytic cleavage to form this compound core.ac.ukfrontiersin.org
Bile acid-CoA:amino acid N-acyltransferaseBAATConjugation of this compound with glycine or taurine frontiersin.orgwjgnet.comnih.gov

Involvement of Microsomal and Cytosolic Compartments in Bile Acid-CoA Metabolism

While the final steps of this compound synthesis and conjugation are peroxisomal, the microsomal and cytosolic compartments play essential preparatory and regulatory roles. The microsomes, which are fragments of the endoplasmic reticulum (ER), are the site for the initial reactions in the classic bile acid synthesis pathway. imrpress.comdiva-portal.org This includes the rate-limiting conversion of cholesterol to 7α-hydroxycholesterol, catalyzed by the microsomal enzyme cholesterol 7α-hydroxylase (CYP7A1). imrpress.comnih.govannualreviews.org

A critical step linking the microsomal pathway to the peroxisomal machinery is the activation of the C27-bile acid intermediate, DHCA, to its coenzyme A thioester, DHC-CoA. nih.gov This activation is necessary before it can be transported into the peroxisome. nih.gov Two enzymes located at the endoplasmic reticulum are capable of this activation: bile acid-CoA synthetase (BACS) and very long-chain acyl-CoA synthetase (VLCS). nih.govfrontiersin.org Although VLCS is also found in peroxisomes, the primary site of C27-bile acid activation is thought to be microsomal. core.ac.uknih.gov

The cytosol also participates in bile acid-CoA metabolism, primarily through the action of specific enzymes. Although BAAT is now considered almost exclusively peroxisomal, the cytosol is involved in the reconjugation of recycled primary and secondary bile acids that are returned to the liver from the intestine. core.ac.ukwjgnet.comreactome.org These deconjugated bile acids are reactivated to their CoA esters at the cytosolic side of the ER before being transported into the peroxisome for reconjugation. nih.gov

Furthermore, hydrolytic enzymes known as bile acid-CoA thioesterases are present in the cytosol, as well as in microsomes and peroxisomes. nih.govnih.govresearchgate.net These enzymes can cleave this compound back to chenodeoxycholic acid and free CoA. nih.gov This activity may serve a regulatory function, controlling the intracellular levels of bile acid-CoA esters available for conjugation and providing free chenodeoxycholic acid, which is a ligand for the farnesoid X receptor (FXR), a key regulator of bile acid synthesis. nih.gov

Table 2: Compartmentalization of Key Steps in Chenodeoxycholic Acid Synthesis

CompartmentKey Metabolic ProcessEnzymes/Proteins InvolvedReference
Microsome (ER)Initial steps of bile acid synthesis from cholesterolCYP7A1, CYP8B1 imrpress.comdiva-portal.orgnih.gov
Microsome (ER)Activation of C27-bile acids to C27-bile acyl-CoAs (e.g., DHC-CoA)Bile Acid-CoA Synthetase (BACS), Very Long-Chain Acyl-CoA Synthetase (VLCS) nih.govfrontiersin.org
Peroxisomeβ-oxidation of DHC-CoA to this compoundAMACR, ACOX2, DBP, SCPx core.ac.uknih.govfrontiersin.org
PeroxisomeConjugation of this compound with taurine or glycineBile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) frontiersin.orgwjgnet.comnih.gov
CytosolHydrolysis of bile acid-CoA estersBile Acid-CoA Thioesterases nih.govnih.gov

Membrane Transporters Mediating Bile Acid Intermediate and Conjugate Movement (e.g., ABCD3, PXMP2)

The transport of bile acid intermediates and conjugates across the peroxisomal membrane is a critical aspect of the compartmentalization of bile acid metabolism. This transport is mediated by specific proteins embedded in the peroxisomal membrane.

The import of C27-bile acid intermediates, such as DHC-CoA, from the cytosol into the peroxisomal matrix is primarily handled by the ATP-binding cassette (ABC) transporter ABCD3 (also known as PMP70). oup.commdpi.comuniprot.org Studies on patients with ABCD3 deficiency and on Abcd3 knockout mice have demonstrated a significant accumulation of C27-bile acid intermediates like DHCA and THCA in plasma and tissues, confirming the crucial role of ABCD3 in transporting these substrates into the peroxisome for β-oxidation. oup.comuniprot.orgnih.gov ABCD3 is recognized for its broad substrate specificity, transporting not only C27-bile acid intermediates but also dicarboxylic acids and branched-chain fatty acids as their CoA esters. researchgate.netmdpi.comnih.govnih.gov

The export mechanism for the final products of peroxisomal bile acid synthesis—the conjugated bile acids like taurochenodeoxycholate and glycochenodeoxycholate—is less definitively established. However, the peroxisomal membrane protein 2 (PXMP2 ), a small, pore-forming protein, has been suggested as a potential channel for the movement of various small peroxisomal metabolites. researchgate.netresearchgate.net It is hypothesized that PXMP2 could facilitate the export of conjugated bile acids from the peroxisome into the cytosol, from where they are subsequently secreted from the hepatocyte into the bile. researchgate.net The precise identity of the transporter for conjugated bile acids remains an area of active investigation. core.ac.uknih.gov

Table 3: Peroxisomal Transporters in Bile Acid Metabolism

TransporterLocationSubstrate(s)FunctionReference
ABCD3 (PMP70)Peroxisomal MembraneDHC-CoA, THC-CoA (C27-bile acyl-CoAs)Imports C27-bile acid intermediates into the peroxisome for β-oxidation. oup.comresearchgate.netmdpi.comuniprot.orgscielo.br
PXMP2Peroxisomal MembranePotentially conjugated bile acids and other small metabolitesProposed to export conjugated bile acids from the peroxisome to the cytosol. researchgate.netresearchgate.net

Regulatory Mechanisms Governing Chenodeoxycholoyl Coa Metabolism

Transcriptional and Post-Transcriptional Regulation of Enzyme Expression

The expression of enzymes involved in the chenodeoxycholoyl-CoA metabolic pathway is tightly controlled by a network of nuclear receptors and is responsive to various hormonal and nutritional signals.

Several nuclear receptors play pivotal roles in orchestrating the genes involved in bile acid synthesis, including those that metabolize this compound. The primary sensors of bile acid levels are the Farnesoid X Receptor (FXR) and the Liver X Receptor (LXR). researchgate.net

Peroxisome Proliferator-Activated Receptor alpha (PPARα): PPARα is another nuclear receptor that influences bile acid metabolism. nih.gov Its activation has been shown to suppress the promoter activity of the CYP7A1 gene in human hepatoma cells. mdpi.com PPARα agonists can downregulate the expression of cyp7a1 and cyp27a1 and reduce their activity. mdpi.com Furthermore, PPARα may play a role in balancing the ratio of conjugated to unconjugated bile acids by inducing the expression of peroxisomal bile acid thioesterase. nih.gov There is also evidence suggesting that FXR and PPARα can cooperatively regulate the expression of certain enzymes involved in bile acid detoxification, such as UGT2B4. mdpi.com

The following table summarizes the key nuclear receptors and their primary functions in regulating the metabolism related to this compound.

Nuclear ReceptorPrimary LigandsKey Target Genes/Pathways InfluencedOverall Effect on this compound Metabolism
Farnesoid X Receptor (FXR) Chenodeoxycholic acid (CDCA), Cholic acid (CA)CYP7A1, CYP8B1, CYP27A1 (suppression via SHP); Bile acid transporters (induction)Negative feedback regulation of synthesis; promotes transport and detoxification
Peroxisome Proliferator-Activated Receptor alpha (PPARα) Fibrates, Fatty acidsCYP7A1, CYP27A1 (suppression); Peroxisomal bile acid thioesterase (induction)Suppression of synthesis; influences conjugation status

The expression of enzymes in the bile acid synthesis pathway is also modulated by hormonal and nutritional cues, ensuring that metabolism is aligned with the body's physiological state.

Insulin: Insulin has been shown to down-regulate several enzymes in the bile acid biosynthetic pathway, including CYP7A1 and CYP27A1, in various animal models. wjgnet.com However, the effects in human hepatocytes can be more complex, with some studies describing a dual effect. wjgnet.com

Fasting and Refeeding: Nutrient availability significantly impacts bile acid synthesis. Fasting tends to induce CYP8B1 expression while suppressing CYP7A1, whereas refeeding has the opposite effect. nih.gov This differential regulation alters the composition of the bile acid pool, which can affect nutrient absorption and hepatic metabolism during fasting and feeding cycles. nih.gov

Dietary Fats: The composition of dietary fats can influence the gut microbiota, which in turn alters the bile acid pool. nih.gov For instance, a Western diet can increase the levels of bacteria that perform 7α-dehydroxylation, leading to a higher proportion of secondary bile acids like deoxycholic acid (DCA). nih.gov

The table below outlines the influence of selected hormonal and nutritional states on key enzymes relevant to this compound metabolism.

FactorEffect on CYP7A1 ExpressionEffect on CYP8B1 ExpressionConsequence for Bile Acid Pool
Insulin Generally suppressive wjgnet.com-Decreased overall synthesis
Fasting Suppressed nih.govInduced nih.govAltered composition, potentially more cholic acid relative to chenodeoxycholic acid
Refeeding Induced nih.govSuppressed nih.govIncreased overall synthesis, altered composition

Nuclear Receptor-Mediated Control (e.g., Farnesoid X Receptor (FXR), Peroxisome Proliferator-Activated Receptor alpha (PPARα))

Allosteric Regulation and Feedback Inhibition of Enzyme Activities

Beyond transcriptional control, the activities of enzymes in the this compound pathway are subject to more immediate regulation through allosteric mechanisms and feedback inhibition. A prime example is the negative feedback regulation exerted by bile acids on their own synthesis. wjgnet.comnih.gov Cholic acid and chenodeoxycholic acid, the end products of the primary bile acid synthesis pathways, inhibit the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme. ksumsc.com This feedback inhibition is a crucial mechanism for maintaining the appropriate size of the bile acid pool. abdominalkey.com

Furthermore, the synthesis of coenzyme A (CoA), a necessary component for the formation of this compound, is itself regulated by feedback inhibition. The first and rate-limiting enzyme in CoA synthesis, pantothenate kinase, is inhibited by free CoA and acyl-CoAs. nih.gov This ensures that the supply of CoA is matched to cellular metabolic needs.

Interplay between Synthetic and Hydrolytic Enzyme Activities in Maintaining Cellular Homeostasis

Cellular homeostasis of bile acid intermediates like this compound is maintained through a delicate balance between synthetic and hydrolytic enzyme activities. The formation of bile acid-CoA esters is a critical step for their subsequent conjugation with amino acids. ebi.ac.uk However, the cell also possesses thioesterases that can cleave these CoA esters, releasing the free bile acid and CoASH. hmdb.ca

The enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) is responsible for conjugating bile acid-CoAs with glycine (B1666218) or taurine (B1682933). wjgnet.comnih.gov This process is thought to occur primarily in the peroxisomes for newly synthesized bile acids. nih.gov Concurrently, acyl-CoA thioesterases, such as ACOT8, compete for the same bile acid-CoA substrates. hmdb.ca ACOT8 can hydrolyze this compound, and its activity can be regulated by the levels of free CoASH, suggesting a mechanism to control the flux of bile acids through the amidation pathway. ebi.ac.uk This interplay between BAAT and thioesterases is crucial for regulating the levels of conjugated versus unconjugated bile acids and for modulating the availability of free bile acids that can act as signaling molecules. ebi.ac.uk

Identification of Rate-Limiting Steps within the Bile Acid Amidation Pathway

The final step in the synthesis of conjugated bile acids is the amidation of the bile acid-CoA thioester. The formation of the bile acid-CoA ester itself, catalyzed by bile acid-CoA ligase, is considered a rate-limiting step in this amidation process. abdominalkey.com Following the formation of the CoA thioester, the coupling of glycine or taurine is catalyzed by bile acid-CoA: amino acid N-acyltransferase (BAAT). abdominalkey.com Defects in the amidation process, potentially involving the bile acid-CoA ligase, have been associated with fat and fat-soluble vitamin malabsorption. abdominalkey.com

Advanced Research Methodologies and Experimental Approaches for Studying Chenodeoxycholoyl Coa

In Vitro Enzymatic Activity Assays and Kinetic Analysis

The enzymatic reactions involving chenodeoxycholoyl-CoA are meticulously characterized using in vitro assays and kinetic analyses, such as Michaelis-Menten kinetics. These studies are fundamental to understanding the efficiency and substrate specificity of the enzymes that synthesize and metabolize this compound.

The formation of this compound is catalyzed by bile acid-CoA ligase (BAL), and its subsequent conjugation with amino acids is carried out by bile acid-CoA:amino acid N-acyltransferase (BAAT). Kinetic analyses of these enzymes reveal important parameters like the Michaelis constant (Km) and maximum velocity (Vmax), which provide insights into their affinity for substrates and catalytic rates. For instance, studies have shown that the Km value for chenodeoxycholate in the reaction catalyzed by bile acid:CoA ligase can be determined through kinetic analysis. capes.gov.br

In the subsequent conjugation step, the kinetics of BAAT with this compound and the amino acids glycine (B1666218) and taurine (B1682933) are examined. In rat liver, the peroxisomal amidation of this compound has a significantly lower Km for taurine (0.9 x 10⁻³ M) compared to glycine (17 x 10⁻³ M), indicating a higher affinity for taurine. nih.gov This preference is consistent with the observation that taurine conjugates are predominant in rat bile under normal physiological conditions. researchgate.net The Vmax values for both taurine and glycine conjugations with primary bile acid-CoAs are higher in the peroxisomal fraction than in the cytosolic fraction. researchgate.net

Furthermore, the activity of choloyl-CoA thioesterase, which can also act on this compound, has been characterized. In human liver, the Km for this compound was found to be 7.1 x 10⁻⁵ mol/L with a Vmax of 4.1 nmol×mg⁻¹×min⁻¹. vulcanchem.com These kinetic data are crucial for building comprehensive models of bile acid metabolism and understanding how the flow through this pathway is regulated.

Below is an interactive data table summarizing the kinetic parameters for enzymes involved in this compound metabolism.

EnzymeSubstrateKm (mol/L)Vmax (nmol·mg⁻¹·min⁻¹)Organism/TissueReference
Choloyl-CoA thioesteraseThis compound7.1 x 10⁻⁵4.1Human Liver vulcanchem.com
Bile acid-CoA:amino acid N-acyltransferaseTaurine (with this compound)0.9 x 10⁻³Not SpecifiedRat Liver (Peroxisomes) nih.gov
Bile acid-CoA:amino acid N-acyltransferaseGlycine (with this compound)17 x 10⁻³Not SpecifiedRat Liver (Peroxisomes) nih.gov
Bile acid-CoA:amino acid N-acyltransferaseTaurine (with this compound)16 µMNot SpecifiedRat uniprot.org

Subcellular Fractionation and Organelle Isolation for Enzyme Localization

Determining the subcellular location of enzymes involved in this compound metabolism is critical to understanding the spatial organization of bile acid synthesis. Subcellular fractionation, a technique that separates cellular components based on size and density, combined with organelle isolation, has been instrumental in this regard.

Studies have revealed that the enzymes responsible for the synthesis and subsequent conjugation of this compound are localized in different subcellular compartments. Bile acid-CoA ligase (BAL), which activates chenodeoxycholic acid to this compound, is primarily found in the endoplasmic reticulum. nih.gov

In contrast, bile acid-CoA:amino acid N-acyltransferase (BAAT), the enzyme that conjugates this compound with taurine or glycine, exhibits a dual localization in both the cytosol and peroxisomes. researchgate.netresearchgate.net The distribution of BAAT activity can be further investigated by subfractionating the light mitochondrial (L) fraction of a liver homogenate using a Nycodenz gradient. nih.gov This technique has shown that the N-acyltransferase activity co-sediments with both peroxisomal and microsomal markers. nih.gov The highest specific activity for the amidation of this compound is consistently found in the peroxisome-rich fractions. nih.gov This compartmentalization suggests a complex interplay between different organelles in the processing of bile acids.

Molecular Cloning, Recombinant Protein Expression, and Mutagenesis Studies

Molecular cloning techniques have enabled the isolation and sequencing of the genes encoding the enzymes that metabolize this compound. The cDNA for rat liver bile acid-CoA ligase (rBAL) has been cloned and expressed in insect Sf9 cells using a baculovirus expression system. uab.edu This allows for the production of large quantities of the recombinant protein, which can then be used for detailed characterization of its enzymatic activity and substrate specificity. uab.edu

Similarly, the gene for human bile acid-CoA:amino acid N-acyltransferase (hBAT) has been cloned and expressed in bacterial and COS cells. uab.edu These recombinant expression systems have confirmed that the enzyme utilizes both glycine and taurine as substrates. uab.edu

Mutagenesis studies, where specific amino acids in the protein sequence are altered, are a powerful tool for identifying key residues involved in substrate binding and catalysis. For instance, site-directed mutagenesis has been used to identify the catalytic triad (B1167595) of human BAAT, revealing its membership in the type I acyl-CoA thioesterase gene family. researchgate.net Such studies provide fundamental insights into the enzyme's mechanism of action at the molecular level.

Mass Spectrometry-Based Lipidomics for Acyl-CoA Profiling and Identification

Mass spectrometry (MS)-based lipidomics has emerged as a powerful analytical tool for the comprehensive profiling and identification of acyl-CoA species, including this compound, in biological samples. This technique offers high sensitivity and specificity, allowing for the detection and quantification of a wide range of lipid molecules.

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are commonly employed for the analysis of acyl-CoAs. These methods separate the different acyl-CoA molecules in a complex mixture before they are introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns. This approach enables the creation of detailed acyl-CoA profiles, providing a snapshot of the metabolic state of a cell or tissue.

The application of MS-based lipidomics is crucial for understanding how the levels of this compound and other related acyl-CoAs change in response to various physiological or pathological conditions. This information can help to identify potential biomarkers and to elucidate the regulatory mechanisms that control bile acid metabolism.

Application of Genetic and Animal Models in Investigating Metabolic Pathways

Genetic and animal models, particularly mouse models with specific enzyme knockouts, are invaluable for investigating the in vivo roles of enzymes involved in this compound metabolism. By deleting the gene for a specific enzyme, researchers can observe the resulting physiological and biochemical consequences, thereby deducing the enzyme's function.

For example, a knockout mouse model for bile acid-CoA:amino acid N-acyltransferase (BAAT) has been developed. researchgate.net Studies on these Baat knockout mice have demonstrated the importance of bile acid conjugation for early-life development and lipid metabolism. researchgate.net These mice exhibit hypercholanemia, growth retardation, and fat-soluble vitamin insufficiency, highlighting the critical role of BAAT in bile acid homeostasis. researchgate.net

The study of such animal models, in conjunction with the analysis of human genetic disorders affecting bile acid metabolism, provides a powerful approach to understanding the physiological significance of the pathways involving this compound.

Gene Expression Analysis

Gene expression analysis techniques, such as reverse transcription-polymerase chain reaction (RT-PCR) and immunoblotting, are used to quantify the levels of mRNA and protein, respectively, for the enzymes involved in this compound metabolism. These methods provide insights into how the expression of these enzymes is regulated at the transcriptional and translational levels.

For instance, the expression of bile acid-CoA ligase and bile acid-CoA:amino acid N-acyltransferase can be measured in different tissues and under various experimental conditions to understand how their synthesis is controlled. This information is crucial for understanding the long-term regulation of bile acid metabolism in response to factors such as diet and disease.

Broader Biological Contexts and Academic Research Perspectives

Role of Chenodeoxycholoyl-CoA in Cholesterol Homeostasis Mechanisms (non-therapeutic)

This compound is a critical intermediate in the primary bile acid biosynthesis pathway, which represents a major route for the elimination of cholesterol from the body. vulcanchem.comhmdb.ca This pathway is central to maintaining cholesterol homeostasis. The process begins with the conversion of cholesterol into 7α-hydroxycholesterol by the enzyme 7α-hydroxylase (CYP7A1), the rate-limiting step in the classic bile acid synthesis pathway. frontiersin.org Subsequent reactions in the mitochondria and endoplasmic reticulum lead to the formation of dihydroxycholestanoic acid (DHCA). frontiersin.org DHCA is then transported into peroxisomes where it undergoes β-oxidation to yield this compound. researchgate.netnih.gov

The formation of this compound and its subsequent conjugation or hydrolysis are pivotal regulatory points in cholesterol metabolism. The conversion of cholesterol to bile acids accounts for a significant portion of daily cholesterol catabolism. vulcanchem.com Dysregulation of this pathway can lead to disorders of cholesterol storage and accumulation. For instance, in cerebrotendinous xanthomatosis (CTX), a genetic disorder caused by mutations in the CYP27A1 gene, the disruption of bile acid synthesis leads to an accumulation of cholesterol and its metabolite cholestanol (B8816890) in various tissues. nih.gov

A key aspect of its regulatory role is indirect, through its hydrolysis product, chenodeoxycholic acid (CDCA). The hydrolysis of this compound is catalyzed by bile acid-CoA thioesterases. nih.gov Free CDCA has been identified as a potent physiological ligand for the farnesoid X receptor (FXR), a nuclear receptor that acts as a primary sensor of bile acid levels. vulcanchem.comnih.gov Activation of FXR by CDCA in the liver downregulates the expression of CYP7A1, thereby exerting negative feedback control on the rate of bile acid synthesis and, consequently, on cholesterol catabolism. nih.govnih.gov This feedback loop is crucial for preventing the over-accumulation of potentially toxic bile acids and for maintaining a stable cholesterol balance within the body. The presence of thioesterase activity in multiple cellular compartments—microsomes, peroxisomes, and the cytosol—suggests a complex regulatory system that can fine-tune the levels of free bile acids available to signal through FXR. nih.gov

Table 1: Key Enzymes and Transporters in this compound and Cholesterol Homeostasis

Enzyme/Transporter Function Cellular Location Implication for Cholesterol Homeostasis
CYP7A1 (7α-hydroxylase) Catalyzes the rate-limiting step in the classic bile acid synthesis pathway. frontiersin.org Endoplasmic Reticulum Regulates the overall rate of cholesterol conversion to bile acids.
ABCD3 (PMP70) Transports dihydroxycholestanoic acid (DHCA)-CoA into peroxisomes. frontiersin.orgresearchgate.net Peroxisomal Membrane Facilitates the peroxisomal β-oxidation step leading to this compound formation.
ACOX2 (Acyl-CoA Oxidase 2) Catalyzes a key step in the peroxisomal β-oxidation of DHCA-CoA. frontiersin.orgresearchgate.net Peroxisomes Essential for the synthesis of this compound from cholesterol precursors.
Bile Acid-CoA Thioesterases (e.g., ACOT8) Hydrolyze this compound to free chenodeoxycholic acid and Coenzyme A. nih.govebi.ac.uksapient.bio Peroxisomes, Microsomes, Cytosol Regulates the availability of free CDCA to act as a ligand for FXR, thereby influencing feedback inhibition of cholesterol catabolism. nih.gov
Farnesoid X Receptor (FXR) Nuclear receptor activated by free bile acids like CDCA. vulcanchem.comnih.gov Nucleus (primarily in hepatocytes) Downregulates bile acid synthesis, thus controlling the rate of cholesterol elimination. nih.gov

Interconnections with Other Lipid Metabolic Pathways and Coenzyme A Dynamics

This compound is situated at a metabolic crossroads, linking bile acid synthesis with broader lipid metabolism and the dynamics of the essential cofactor, Coenzyme A (CoA). Its formation and subsequent metabolic fate are intricately tied to the availability and partitioning of the cellular CoA pool. nih.gov

The synthesis of this compound occurs within peroxisomes, organelles that are hubs for various lipid metabolic processes, including the β-oxidation of very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids. nih.govebi.ac.uk The peroxisomal β-oxidation machinery that produces this compound from DHCA-CoA is shared with these other lipid pathways. researchgate.net For instance, enzymes like acyl-CoA oxidase (ACOX) and D-bifunctional protein (DBP) are involved in both fatty acid and bile acid precursor oxidation. researchgate.net This shared use of enzymatic machinery implies a potential for competition and co-regulation among these pathways.

The primary fate of this compound is conjugation with the amino acids glycine (B1666218) or taurine (B1682933), a reaction catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT) in the cytosol and peroxisomes. hmdb.cahmdb.careactome.org This conjugation step is crucial for producing the bile salts that are secreted into bile. reactome.org However, this compound is also a substrate for various acyl-CoA thioesterases (ACOTs), such as ACOT8, which hydrolyze the thioester bond to release free chenodeoxycholic acid and CoASH (free Coenzyme A). hmdb.casapient.biohmdb.ca

This creates a dynamic interplay that regulates intracellular levels of acyl-CoAs, free fatty acids, and CoASH. hmdb.ca The activity of ACOTs can prevent the sequestration of CoASH in the form of bile acid-CoAs, making it available for other critical metabolic reactions, such as fatty acid oxidation in both peroxisomes and mitochondria. ebi.ac.uknih.gov Conversely, the synthesis of this compound from chenodeoxycholic acid, catalyzed by bile acid-CoA synthetase (BACS), consumes ATP and CoASH. hmdb.ca The balance between the synthetase (consuming CoA) and thioesterase (releasing CoA) activities can therefore modulate the size and composition of the hepatic CoA pool. nih.gov Research has shown that enzymes like Nudt7, a CoA-degrading enzyme in peroxisomes, can influence the levels of bile acid-CoA intermediates, including this compound, thereby affecting bile acid synthesis and peroxisomal fatty acid oxidation. nih.gov

Table 2: Metabolic Reactions Involving this compound and Coenzyme A

Reaction Enzyme(s) Substrates Products Significance
Peroxisomal β-oxidation ACOX2, DBP, SCPx 3α,7α-Dihydroxy-5β-cholestanoyl-CoA (DHCA-CoA), Propionyl-CoA This compound, Coenzyme A Links cholesterol breakdown to the formation of the key bile acid intermediate. researchgate.nethmdb.ca
Activation Bile Acid-CoA Synthetase (BACS) Chenodeoxycholic acid, ATP, Coenzyme A This compound, AMP, Diphosphate Commits chenodeoxycholic acid to further metabolism by consuming CoA. hmdb.carhea-db.org
Conjugation Bile Acid-CoA:amino acid N-acyltransferase (BAAT) This compound, Glycine or Taurine Chenodeoxycholic acid glycine/taurine conjugate, Coenzyme A Forms bile salts for secretion and releases CoA. hmdb.cahmdb.ca
Hydrolysis Acyl-CoA Thioesterases (e.g., ACOT8) This compound, Water Chenodeoxycholic acid, Coenzyme A Regenerates free CoA and produces the FXR ligand, CDCA. sapient.biohmdb.ca
CoA Transfer (Microbial) Bile acid CoA-transferase (e.g., BaiF) Lithocholoyl-CoA, Chenodeoxycholate Lithocholate, this compound A microbial strategy to activate primary bile acids for modification without ATP expenditure. uniprot.org

Comparative Biochemistry of this compound in Diverse Biological Systems (e.g., microbial metabolism in intestinal bacteria)

While the synthesis of this compound as a primary bile acid intermediate is a hallmark of vertebrate liver metabolism, its CoA-thioester structure makes it a substrate for enzymatic transformations in other biological systems, most notably the gut microbiome. ki.sekegg.jp Intestinal bacteria play a profound role in modifying primary bile acids (like chenodeoxycholic acid) into secondary bile acids, a process that significantly impacts host physiology. kegg.jpnews-medical.net

The transformation of primary to secondary bile acids often involves the formation of bile acid-CoA thioesters as intermediates. kegg.jp For example, the 7α-dehydroxylation of chenodeoxycholic acid to produce lithocholic acid (a major secondary bile acid) is a multi-step pathway carried out by specific anaerobic bacteria, such as those from the genus Clostridium. kegg.jpuniprot.orguniprot.org This pathway requires the initial activation of the primary bile acid to its CoA ester. kegg.jp

Several key bacterial enzymes interact with this compound or its precursors:

Bile acid-CoA ligase (e.g., BaiB): This enzyme catalyzes the ATP-dependent activation of chenodeoxycholic acid to this compound, which is the first committed step in the 7α-dehydroxylation pathway in these bacteria. kegg.jp

3α-hydroxy bile acid-CoA-ester 3-dehydrogenase (e.g., BaiA): This enzyme oxidizes the 3α-hydroxyl group of this compound, using NAD+ as a cofactor, to produce a 3-oxo bile acid intermediate. uniprot.orguniprot.org This is a necessary step preceding the dehydration reaction.

Bile acid CoA-transferase (e.g., BaiF): This enzyme demonstrates a different strategy for activating primary bile acids. It can transfer the CoA moiety from a secondary bile acid-CoA (like lithocholoyl-CoA) to a primary bile acid (like chenodeoxycholate), thereby forming this compound without the direct expenditure of ATP. uniprot.org This enzyme also exhibits hydrolase activity, cleaving this compound to release the free bile acid and CoA. uniprot.org

These microbial transformations highlight a different metabolic context for this compound compared to its role in the host liver. In intestinal bacteria, it is an intermediate in a catabolic pathway designed to alter the structure of the bile acid molecule, leading to the production of secondary bile acids that have distinct signaling properties and physiological effects on the host. news-medical.net The presence of these pathways in gut microbes underscores the co-evolution of host and microbial metabolism centered around these critical signaling lipids. kegg.jp

Future Directions and Emerging Research Questions in Chenodeoxycholoyl Coa Studies

Elucidation of Unidentified Transporters for Bile Acid-CoA Intermediates

A significant gap in our understanding of bile acid metabolism is the precise mechanism by which bile acid-CoA intermediates, such as chenodeoxycholoyl-CoA, are transported across peroxisomal membranes. oup.comcore.ac.uk The activation of C27-bile acid precursors to their CoA esters is thought to occur at the endoplasmic reticulum. nih.gov These activated intermediates must then be imported into the peroxisome for the final steps of bile acid synthesis. nih.gov

While ATP-dependent transport of these intermediates into peroxisomes has been demonstrated, the specific protein transporters responsible remain unidentified. oup.comnih.govjst.go.jp Studies have suggested that the 70-kDa peroxisomal membrane protein (PMP70/ABCD3) may be involved in the import of long-chain fatty acids and potentially bile acid intermediates, but conclusive evidence is still lacking. wiley.comamc.nlfrontiersin.org In fact, some research indicates it is unlikely that PMP70 is involved in the transport of bile acid intermediates. oup.com Similarly, after the formation of this compound and its subsequent conjugation within the peroxisome, the resulting conjugated bile acids must be exported, a process for which the transporter is also yet to be identified. core.ac.uknih.gov

Key Research Findings on Bile Acid Intermediate Transport:

Finding Implication Citation
ATP-dependent transport of THC-CoA into peroxisomes is more efficient than for THCA, suggesting the CoA-ester is the preferred substrate for transport.The activation of bile acid precursors to their CoA esters is a critical step preceding peroxisomal import. oup.comjst.go.jp
The peroxisomal membrane protein PMP70 (ABCD3) has been proposed as a potential transporter for bile acid intermediates.This protein is a key candidate for future research aimed at identifying the specific transport machinery. wiley.comamc.nlfrontiersin.org
Unequivocal evidence for the transport of C27-bile acid intermediates (as free acids or CoA-esters) is still needed, and the responsible transporter has not been identified.This highlights a critical knowledge gap in the field of bile acid metabolism. core.ac.uk

Identifying these transporters is a crucial next step. It will not only fill a fundamental gap in our knowledge of bile acid synthesis but may also provide novel therapeutic targets for disorders of bile acid metabolism.

Comprehensive Mapping of Regulatory Networks and Signaling Pathways

This compound does not exist in a metabolic vacuum. Its synthesis and degradation are intricately linked to a complex network of regulatory and signaling pathways. Bile acids themselves are now recognized as signaling molecules that activate nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as TGR5. f1000research.com These receptors play a pivotal role in regulating not only bile acid homeostasis but also lipid, glucose, and energy metabolism. f1000research.comresearchgate.net

The hydrolysis of this compound to free chenodeoxycholic acid is an important regulatory step, as chenodeoxycholic acid is a potent activator of FXR. nih.gov This suggests that the enzymes responsible for this hydrolysis, acyl-CoA thioesterases, may have a significant indirect regulatory function in bile acid synthesis. nih.govebi.ac.uk Future research will need to comprehensively map these interactions to understand how the flux through the bile acid synthesis pathway, and specifically the levels of this compound, are integrated with other metabolic processes in the liver and other tissues. f1000research.com

Development of Novel Analytical Tools for In Situ Quantification

A major hurdle in studying the precise role of this compound is the difficulty in accurately measuring its concentration within the subcellular compartments where it is metabolized. ebi.ac.uk Current analytical methods often require cell lysis and fractionation, which can disrupt the natural metabolic state and introduce artifacts.

The development of novel analytical tools for the in situ quantification of this compound is therefore a high priority. Such tools could include advanced mass spectrometry imaging techniques or genetically encoded biosensors that can report on the concentration of specific acyl-CoAs in real-time within living cells. These technologies would provide invaluable insights into the dynamic changes in this compound levels in response to various physiological and pathological stimuli, and help to more accurately determine the kinetics of the enzymes that produce and consume it. nih.gov

Application of Systems Biology and Computational Modeling Approaches to Bile Acid Metabolism

The complexity of bile acid metabolism, with its multiple enzymatic steps, subcellular compartments, and regulatory feedback loops, makes it an ideal candidate for systems biology and computational modeling approaches. uni.lunih.govcrc1382.orgnih.govresearchgate.net These approaches can integrate diverse datasets, including genomic, transcriptomic, proteomic, and metabolomic data, to create comprehensive models of the entire metabolic network. uni.lu

By creating physiology-based models of bile acid metabolism, researchers can simulate the flow of metabolites through the pathway and predict how perturbations, such as genetic mutations or drug interventions, will affect the levels of key intermediates like this compound. nih.govnih.gov These models can help to identify potential bottlenecks in the pathway and generate new hypotheses about the regulation of bile acid synthesis that can then be tested experimentally. uni.lucrc1382.org Such computational models will be instrumental in understanding the gut-liver axis with respect to bile acid metabolism and can aid in screening for parameters that underlie specific pathophysiological changes. crc1382.org

Investigation of this compound Role in Peroxisomal Function beyond Bile Acid Synthesis

While the primary role of this compound is understood to be in the synthesis of chenodeoxycholic acid, its potential involvement in other peroxisomal functions remains an open area of investigation. Peroxisomes are involved in a wide range of metabolic processes, including the beta-oxidation of very-long-chain fatty acids and the detoxification of certain compounds. frontiersin.org

It is conceivable that this compound, or the enzymes that metabolize it, could interact with these other pathways. For instance, the availability of coenzyme A within the peroxisome is a critical factor for multiple metabolic pathways, and the synthesis and breakdown of this compound will influence the peroxisomal CoA pool. nih.gov Future research could explore whether the accumulation or depletion of this compound under certain conditions affects other peroxisomal functions, potentially revealing novel roles for this important metabolite.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for detecting and quantifying chenodeoxycholoyl-CoA in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying bile acid-CoA conjugates like this compound. Key steps include:

  • Sample preparation using solid-phase extraction to isolate CoA esters .
  • Use of stable isotope-labeled internal standards (e.g., deuterated analogs) to improve accuracy .
  • Optimization of ionization parameters (e.g., negative ion mode) to enhance sensitivity .
    • Key Challenge : Avoiding hydrolysis of CoA esters during extraction, which requires rapid processing and protease inhibitors .

Q. How does this compound participate in bile acid conjugation, and what enzymes regulate this process?

  • Methodological Answer : this compound is conjugated to glycine or taurine via bile acid-CoA:amino acid N-acyltransferase (BAAT). Experimental validation involves:

  • Recombinant BAAT expression in E. coli or mammalian cell lines to study substrate specificity .
  • Competition assays with ACOT8 (acyl-CoA thioesterase 8), which hydrolyzes bile acid-CoA esters, to quantify enzymatic preference .
    • Critical Consideration : Use kinetic assays (e.g., spectrophotometric NADH detection) to distinguish BAAT activity from competing thioesterases .

Q. What in vitro models are suitable for studying this compound metabolism in hepatic cells?

  • Methodological Answer : Primary hepatocytes or HepG2 cell lines are optimal. Protocols include:

  • Incubation with radiolabeled chenodeoxycholic acid ([¹⁴C]-CDCA) to track CoA conjugation .
  • siRNA-mediated knockdown of BAAT or ACOT8 to assess functional roles in bile acid homeostasis .
    • Limitation : Cell lines may lack physiologically relevant transporters (e.g., NTCP), necessitating validation in primary cells .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s role in peroxisomal metabolism?

  • Methodological Answer : Discrepancies arise from species-specific enzyme expression (e.g., ACOT8 in humans vs. rodents). Approaches include:

  • Comparative proteomics of peroxisomes from human and mouse liver tissues .
  • CRISPR-Cas9 knockout models to study ACOT8’s substrate specificity toward this compound .
    • Data Interpretation : Use enzyme activity ratios (BAAT:ACOT8) to predict metabolic flux in different experimental systems .

Q. What strategies improve the robustness of clinical studies investigating this compound-related pathways?

  • Methodological Answer : Retrospective studies often lack controls and standardized endpoints. Mitigation strategies:

  • Longitudinal sampling to track bile acid-CoA levels in patients under fixed dietary conditions .
  • Multi-omics integration (metabolomics + transcriptomics) to identify confounding factors (e.g., gut microbiota interactions) .
    • Statistical Consideration : Apply mixed-effects models to account for missing data common in longitudinal bile acid studies .

Q. How can enzyme kinetics of bacterial 3α-hydroxysteroid dehydrogenases (e.g., EC 1.1.1.395) acting on this compound be characterized?

  • Methodological Answer :

  • Purify recombinant enzymes (e.g., BaiA1-3 from Clostridium scindens) and perform NAD⁺-dependent activity assays .
  • Use substrate analogs (e.g., choloyl-CoA vs. This compound) to determine catalytic efficiency (kcat/Km) .
    • Technical Note : Anaerobic conditions are critical for studying gut bacterial enzymes .

Q. What genetic models are optimal for studying this compound’s role in metabolic disorders?

  • Methodological Answer :

  • Baat⁻/⁻ mice exhibit impaired bile acid conjugation, but compensatory mechanisms (e.g., taurine conjugation) require careful phenotyping .
  • Zebrafish models enable real-time imaging of bile acid-CoA trafficking using fluorescent probes .

Methodological Frameworks

Q. How to design a study aligning with ALCOA+ principles for this compound data integrity?

  • Answer :

  • Attributability : Secure electronic lab notebooks (ELNs) with user-specific logins for traceable data entry .
  • Legibility : Standardize abbreviations (e.g., CDC-CoA for this compound) across all documentation .
  • Contemporaneity : Timestamp LC-MS/MS raw data files and link to metadata via LIMS systems .

Q. What criteria distinguish high-quality vs. low-quality evidence in this compound research?

  • Answer : Use the NIH grading framework :

  • Grade A : Prospective studies with ≥100 subjects, validated assays, and adjusted confounders .
  • Grade C : Retrospective studies with <50 subjects, unvalidated endpoints (e.g., "clinical improvement" without quantification) .

Tables for Key Findings

Enzyme Substrate Specificity Key Reference
BAATPrefers glycine over taurine
ACOT8Hydrolyzes CDC-CoA > choloyl-CoA
BaiA1 (EC 1.1.1.395)Active on CDC-CoA, not free CDCA
Study Design Flaw Mitigation Strategy
Missing longitudinal dataImpute using Markov chain Monte Carlo
Heterogeneous patient cohortsStratify by bile acid synthesis markers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chenodeoxycholoyl-CoA
Reactant of Route 2
Reactant of Route 2
Chenodeoxycholoyl-CoA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.